1-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione
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Description
1-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H20N4O5 and its molecular weight is 444.447. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Chemical Properties
Research into quinazoline derivatives and oxadiazole compounds often focuses on their synthesis and the exploration of their chemical properties. For example, Gorelik et al. (1971) studied the reactions of anthra[1,2-c][1,2,5]oxadiazole-6,11-dione derivatives, showcasing the versatility of oxadiazole rings in forming various substituted hydroquinones and quinones through nucleophilic addition and oxidation processes (Gorelik, Zaitsev, Kononova, & Dokunikhin, 1971). Such studies are foundational for understanding how similar structural motifs may be manipulated or interact in complex molecules.
Pharmacological Potential
Quinazoline and oxadiazole derivatives have been extensively studied for their potential pharmacological properties. For instance, Suzuki et al. (2020) discovered a quinazoline derivative with potent antiproliferative activity against the human lung cancer cell line A549, highlighting the anticancer potential of these compounds (Suzuki et al., 2020). This research indicates the importance of the structural elements found in quinazoline derivatives for designing new anticancer agents.
Properties
IUPAC Name |
1-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(furan-2-ylmethyl)quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O5/c1-2-31-17-11-9-16(10-12-17)22-25-21(33-26-22)15-27-20-8-4-3-7-19(20)23(29)28(24(27)30)14-18-6-5-13-32-18/h3-13H,2,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHMNHZDKSOZDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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